molecular formula C23H21BrF3NO4 B7739323 8-[(AZEPAN-1-YL)METHYL]-3-(2-BROMOPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

8-[(AZEPAN-1-YL)METHYL]-3-(2-BROMOPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Cat. No.: B7739323
M. Wt: 512.3 g/mol
InChI Key: UJMCMOPBTJKYJL-UHFFFAOYSA-N
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Description

8-[(AZEPAN-1-YL)METHYL]-3-(2-BROMOPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a complex organic compound with a unique structure that includes a chromenone core, a bromophenoxy group, a trifluoromethyl group, and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(AZEPAN-1-YL)METHYL]-3-(2-BROMOPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multiple steps. One common approach starts with the preparation of the chromenone core, followed by the introduction of the bromophenoxy group through a nucleophilic substitution reaction. The azepane moiety is then attached via a reductive amination reaction. The trifluoromethyl group can be introduced using a trifluoromethylation reagent under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

8-[(AZEPAN-1-YL)METHYL]-3-(2-BROMOPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenoxy group can be reduced to a phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a chromenone derivative, while substitution of the bromine atom may result in various substituted phenoxy derivatives .

Scientific Research Applications

8-[(AZEPAN-1-YL)METHYL]-3-(2-BROMOPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(AZEPAN-1-YL)METHYL]-3-(2-BROMOPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, while the trifluoromethyl group can enhance its binding affinity and metabolic stability. The azepane moiety may contribute to its overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(AZEPAN-1-YL)METHYL]-3-(2-BROMOPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is unique due to its combination of a chromenone core, bromophenoxy group, trifluoromethyl group, and azepane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrF3NO4/c24-16-7-3-4-8-18(16)31-21-19(30)14-9-10-17(29)15(13-28-11-5-1-2-6-12-28)20(14)32-22(21)23(25,26)27/h3-4,7-10,29H,1-2,5-6,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMCMOPBTJKYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4Br)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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